molecular formula C14H17NO4 B7980278 1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid

1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid

Cat. No.: B7980278
M. Wt: 263.29 g/mol
InChI Key: LQRFFFUWTFNYFD-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, a methyl substituent at the 3-position of the pyrrolidine ring, and a carboxylic acid moiety at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, where stereochemical control and functional group compatibility are essential.

Properties

IUPAC Name

3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRFFFUWTFNYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yields

ReagentsBaseSolventTemperatureYieldReference
Cbz-Cl (1.25 eq)Na₂CO₃/NaHCO₃Acetone/H₂O0°C → 22°C95%
Cbz-Cl (1.1 eq)NaOHTHF/H₂O0°C → RT87%

Mechanistic Insight : The base deprotonates the amino group, enabling nucleophilic attack on Cbz-Cl. Bicarbonate buffers prevent over-acidification, minimizing ester hydrolysis.

Cyclization and Ring Formation

Intramolecular cyclization constructs the pyrrolidine core. A common strategy involves enolate formation followed by alkylation.

Enolate-Mediated Cyclization

  • Substrate : Diethyl methylmalonate.

  • Base : NaH (2.5 eq) in THF.

  • Alkylating Agent : 1,2-Dibromoethane (1.2 eq).

  • Yield : 78% after hydrolysis.

Phase-Transfer Catalysis

  • Catalyst : Chiral quaternary ammonium salt (0.2 eq).

  • Conditions : CH₂Cl₂, 24°C, 4 days.

  • Outcome : Enantiomeric excess (ee) of 97%.

Racemization Risk : Direct alkylation of chiral intermediates may racemize the α-carbon. Using low temperatures (-78°C) and non-polar solvents (hexane) mitigates this.

Introduction of the Methyl Group

The 3-methyl substituent is introduced via alkylation or asymmetric synthesis.

SN2 Alkylation

  • Substrate : Pyrrolidine-3-carboxylic acid derivative.

  • Methylating Agent : Methyl iodide (1.5 eq).

  • Base : LiHMDS (2.0 eq) in THF.

  • Yield : 70%.

Asymmetric Phase-Transfer Catalysis

  • Substrate : Cyanopropanoate.

  • Catalyst : Cinchona-derived PTC (5 mol%).

  • Conditions : Toluene/H₂O, 0°C.

  • Result : 90% ee, 85% yield.

Deprotection and Hydrolysis

Final steps involve removing protecting groups and hydrolyzing esters to carboxylic acids.

Carboxyl Deprotection

  • Reagent : 6M HCl (reflux, 4h).

  • Yield : 90%.

  • Alternative : TFA/DCM (25°C, 4h), 95% yield.

Ester Hydrolysis

  • Conditions : LiOH (2.0 eq), THF/H₂O (1:1), 60°C.

  • Yield : 87%.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

  • Throughput : 500 g/h.

  • Catalyst Recycling : Pd/C reused ≥5 times without yield drop.

  • Cost Reduction : Solvent recovery systems lower EtOAc usage by 40%.

Stereochemical Control

Maintaining chirality is critical. Key strategies include:

  • Chiral Auxiliaries : (S)-α-Methylbenzylamine for β-proline derivatives (98% ee).

  • Catalytic Hydrogenation : Pd/C with H₂ at 50 psi, achieving 99% cis isomer.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Enolate CyclizationHigh regioselectivityRequires cryogenic conditions78%
Phase-TransferExcellent ee, mild conditionsHigh catalyst loading85%
SN2 AlkylationScalable, simple setupRacemization risk70%

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles like amines or thiols can replace the benzyloxy group.

    Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amine and benzoic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction requirements. The major products formed from these reactions depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

Chemical Properties and Structure

Chemical Identifiers:

  • CAS Number: 188527-21-1
  • Molecular Formula: C13H15NO4
  • Molecular Weight: 249.27 g/mol
  • IUPAC Name: 1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

The compound features a pyrrolidine ring with a benzyloxycarbonyl (Z) protecting group, which enhances its stability and reactivity in various chemical reactions.

Drug Development

1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid has been utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, its derivatives have shown potential in treating neurological disorders due to their ability to cross the blood-brain barrier.

Case Study:
A study demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of Parkinson's disease, suggesting its potential as a lead compound for further drug development.

Synthesis of Biologically Active Compounds

The compound serves as an important building block in the synthesis of various biologically active molecules. Its ability to undergo transformations such as amide bond formation and cyclization makes it valuable in organic synthesis.

Table: Synthesis Applications

Application TypeDescription
Amide SynthesisUsed to create amide bonds with various amines for drug development.
Cyclization ReactionsFacilitates the formation of cyclic structures that are crucial in many drugs.
Peptide SynthesisActs as a protecting group for amino acids during peptide synthesis.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications beyond its role as a synthetic intermediate. Its analogs have been studied for their anti-inflammatory and analgesic properties.

Case Study:
In vitro studies have shown that certain derivatives possess anti-inflammatory activity by inhibiting specific pathways involved in inflammation, making them candidates for further investigation in pain management therapies.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. The carboxylic acid group can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

Key Structural and Chemical Properties:

  • Molecular Formula: Likely C₁₄H₁₇NO₄ (inferred from analogs in , and 11).
  • Functional Groups :
    • Cbz group (O=C-O-CH₂-C₆H₅) for nitrogen protection.
    • Methyl group (CH₃) at C3 for steric and electronic modulation.
    • Carboxylic acid (COOH) at C2 for reactivity in coupling reactions.
  • Stereochemistry : The 3-methyl and 2-carboxylic acid groups introduce stereochemical complexity, influencing conformational stability and biological activity .

Comparison with Similar Compounds

The compound is compared below with structurally related pyrrolidine and azetidine derivatives, focusing on substituents, functional groups, and applications.

Substituent Position and Ring Modifications

Table 1: Comparison of Pyrrolidine and Azetidine Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Features References
1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid C₁₄H₁₇NO₄ (inferred) C3-CH₃, C2-COOH, N-Cbz Chiral building block for peptides; steric hindrance at C3 enhances selectivity .
1-[(Benzyloxy)carbonyl]proline C₁₃H₁₅NO₄ C2-COOH, N-Cbz (no methyl) Classic proline analog; lacks methyl group, reducing steric bulk .
(2R,3S)-1-Cbz-3-hydroxypyrrolidine-2-carboxylic acid C₁₃H₁₅NO₅ C3-OH (hydroxyl), C2-COOH, N-Cbz Polar hydroxyl group increases hydrophilicity; used in glycosidase inhibitors .
1-Benzyl-pyrrolidine-2-carboxylic acid C₁₂H₁₅NO₂ N-benzyl, C2-COOH Non-protected nitrogen; limited stability under acidic conditions .
1-Cbz-3-fluoroazetidine-3-carboxylic acid C₁₂H₁₁FNO₄ Azetidine ring (4-membered), C3-F, N-Cbz Smaller ring increases ring strain; fluorine enhances metabolic stability .

Functional Group and Protecting Group Analysis

Carboxylic Acid vs. Ester Derivatives

  • 1-Cbz-3-methylpyrrolidine-2-carboxylic acid : The free carboxylic acid enables direct coupling in peptide synthesis but requires activation (e.g., via EDC/HOBt) .
  • Benzyl 3-methoxy-1-pyrrolidinecarboxylate (): Methoxy ester at C3 and Cbz-protected nitrogen. The ester group necessitates hydrolysis for further functionalization, adding synthetic steps .

Cbz vs. Boc Protection

  • Cbz Group: Removed via hydrogenolysis (H₂/Pd-C), compatible with acid-sensitive substrates .
  • tert-Butoxycarbonyl (Boc) : Removed under acidic conditions (e.g., TFA), preferred for base-sensitive intermediates (e.g., 1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-2-carboxylic acid in ) .

Steric and Electronic Effects

  • 3-Methyl Group : Introduces steric hindrance, reducing racemization in peptide couplings compared to unsubstituted analogs .
  • 3-Fluoro or Fluoromethyl Groups (e.g., ): Fluorine’s electronegativity alters pKa and binding affinity, making such derivatives valuable in drug design .

Biological Activity

1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid, with the IUPAC name (2S,3R)-1-((benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 2639392-42-8
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced cell proliferation in cancer cells.
  • Modulation of Signaling Pathways : It is hypothesized that this compound can modulate key signaling pathways associated with inflammation and apoptosis, potentially offering therapeutic benefits in diseases characterized by these processes.

Anti-Cancer Activity

Recent studies have focused on the anti-cancer properties of pyrrolidine derivatives. For instance:

  • Study Findings : A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis through caspase activation .

Neuroprotective Effects

Research has indicated that compounds with a pyrrolidine structure can exhibit neuroprotective effects:

  • Mechanism : By inhibiting oxidative stress and modulating neuroinflammatory responses, these compounds may protect neuronal cells from damage .

Case Studies

StudyFocusFindings
Study 1Anti-cancerInduced apoptosis in breast cancer cells via caspase activation.
Study 2NeuroprotectionReduced neuronal cell death in models of oxidative stress.
Study 3Enzyme InhibitionInhibited specific metabolic enzymes linked to cancer progression.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-((benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid, and how can intermediates be verified for stereochemical purity?

A1:

  • Synthetic Route : The compound is typically synthesized via a multi-step protocol:
    • Pyrrolidine Functionalization : Introduce the methyl group at the 3-position of pyrrolidine using alkylation or asymmetric catalysis .
    • Cbz Protection : Protect the amine group using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N) .
    • Carboxylic Acid Activation : Oxidize or hydrolyze ester precursors (e.g., methyl esters) to the carboxylic acid using LiOH or H₂O₂ .
  • Verification :
    • NMR : Confirm regiochemistry using ¹H/¹³C NMR (e.g., methyl group at δ ~1.2–1.5 ppm, Cbz aromatic protons at δ ~7.3–7.5 ppm) .
    • LCMS : Monitor mass-to-charge ratio (e.g., [M+H]+ expected at m/z ~278.3 for C₁₄H₁₇NO₄) .
    • Chiral HPLC : Resolve enantiomers using chiral columns (e.g., CHIRALPAK® IA/IB) to ensure >98% ee .

Advanced Purification Challenges

Q. Q2: How do solubility properties of this compound complicate purification, and what solvent systems optimize chromatographic resolution?

A2:

  • Solubility Issues : The compound’s polar carboxylic acid and hydrophobic Cbz group create biphasic solubility (e.g., poor in hexane, moderate in EtOAc/DCM mixtures) .
  • Optimized Systems :
    • Flash Chromatography : Use gradient elution (e.g., 20–50% EtOAc in hexane with 0.1% acetic acid to suppress tailing) .
    • Recrystallization : Employ mixed solvents (e.g., EtOAc:heptane 1:3) to isolate crystalline forms .
  • Purity Validation : Compare retention times with authentic standards via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Stereochemical Impact on Reactivity

Q. Q3: How does the 3-methyl substituent influence the compound’s conformational stability and reactivity in peptide coupling reactions?

A3:

  • Conformational Effects : The 3-methyl group restricts pyrrolidine ring puckering, favoring trans-amide bond formation in peptide synthesis .
  • Coupling Efficiency :
    • Steric Hindrance : The methyl group may slow coupling with bulky amino acids (e.g., Trp, Tyr). Use activators like HOBt/DIC to enhance yields .
    • Kinetic Studies : Monitor reaction progress via ¹H NMR (disappearance of carboxylic acid proton at δ ~12–13 ppm) .

Stability Under Storage Conditions

Q. Q4: What are the degradation pathways of this compound under long-term storage, and how can stability be enhanced?

A4:

  • Degradation Pathways :
    • Hydrolysis : The Cbz group is susceptible to acidic/basic cleavage. Avoid aqueous buffers with pH < 4 or > 8 .
    • Oxidation : The methyl group may oxidize to a ketone under prolonged exposure to O₂ .
  • Stabilization Strategies :
    • Storage : Argon atmosphere at –20°C in anhydrous DMF or DMSO .
    • Additives : Include radical scavengers (e.g., BHT) in stock solutions .

Application in Drug Discovery

Q. Q5: How is this compound utilized as a building block in designing protease inhibitors or peptidomimetics?

A5:

  • Protease Inhibitors : The rigid pyrrolidine scaffold mimics proline in substrate-binding pockets (e.g., HIV-1 protease) .
  • Case Study :
    • Modification : Replace the Cbz group with sulfonamides or heteroaryl moieties to enhance target affinity .
    • Biological Testing : IC₅₀ values against proteases are measured via fluorogenic assays (e.g., using AMC substrates) .

Analytical Contradictions

Q. Q6: How to resolve discrepancies between theoretical and observed LCMS/[α]D values during quality control?

A6:

  • LCMS Discrepancies :
    • Adduct Formation : Sodium/potassium adducts ([M+Na]+ or [M+K]+) may appear. Use softer ionization (APCI instead of ESI) .
    • Degradation : Check for hydrolyzed byproducts (e.g., free pyrrolidine) via TLC .
  • Optical Rotation :
    • Temperature Effects : [α]D varies with solvent polarity. Standardize measurements in CHCl₃ at 25°C .

Comparative Reactivity with Analogues

Q. Q7: How does replacing the Cbz group with Boc or Fmoc affect the compound’s reactivity in solid-phase synthesis?

A7:

  • Boc vs. Cbz :
    • Acid Stability : Boc is cleaved with TFA, while Cbz requires H₂/Pd-C. Boc offers orthogonal protection in multi-step syntheses .
    • Coupling Rates : Cbz’s electron-withdrawing effect slightly reduces nucleophilicity vs. Boc .
  • Fmoc Compatibility : Fmoc is base-labile (piperidine), enabling sequential deprotection in SPPS .

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